1-Amino-2-methylpropan-2-ol-d6
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Overview
Description
1-Amino-2-methylpropan-2-ol-d6, also known as 1,1-Dimethylethanolamine-d6, is a deuterium-labeled compound. It is a stable isotope of 1-Amino-2-methylpropan-2-ol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development, particularly in the field of drug development, due to its unique properties that affect pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Amino-2-methylpropan-2-ol-d6 involves the deuteration of 1-Amino-2-methylpropan-2-ol. The process typically includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 1-Amino-2-methylpropan-2-ol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for extensive research applications .
Chemical Reactions Analysis
1-Amino-2-methylpropan-2-ol-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-2-methylpropan-2-ol-d6 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 1-Amino-2-methylpropan-2-ol-d6 involves its incorporation into drug molecules as a stable isotope. This incorporation affects the pharmacokinetic and metabolic profiles of the drugs, leading to changes in absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug and its intended use .
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Amino-2-methylpropan-2-ol: The non-deuterated version of the compound.
2-Amino-2-methylpropan-1-ol: A structural isomer with different properties.
2-Hydroxy-2-methyl-1-propylamine: Another isomer with distinct chemical behavior
The uniqueness of this compound lies in its stable isotope properties, making it highly valuable for research and development applications.
Properties
Molecular Formula |
C4H11NO |
---|---|
Molecular Weight |
95.17 g/mol |
IUPAC Name |
2-(aminomethyl)-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3/i1D3,2D3 |
InChI Key |
LXQMHOKEXZETKB-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(CN)O |
Origin of Product |
United States |
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